REACTION_SMILES
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[Br:1][c:2]1[cH:3][cH:4][c:5]([CH:10]=[O:11])[c:6]([C:7]#[N:8])[cH:9]1.[C:22]([O:23][BH-:24]([O:25][C:26](=[O:27])[CH3:28])[O:29][C:30](=[O:31])[CH3:32])(=[O:33])[CH3:34].[CH2:12]1[CH2:13][O:14][CH2:15][CH2:16][NH:17]1.[CH3:18][C:19](=[O:20])[OH:21].[Cl:36][CH:37]([Cl:38])[CH3:39].[Cl:40][CH2:41][Cl:42].[Na+:35]>>[Br:1][c:2]1[cH:3][cH:4][c:5]([CH2:10][N:17]2[CH2:12][CH2:13][O:14][CH2:15][CH2:16]2)[c:6]([C:7]#[N:8])[cH:9]1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#Cc1cc(Br)ccc1C=O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O[BH-](OC(C)=O)OC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1COCCN1
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Name
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|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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CC(=O)O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(Cl)Cl
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
[Na+]
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Name
|
|
Type
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product
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Smiles
|
N#Cc1cc(Br)ccc1CN1CCOCC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |